Potassium lactate

Antimicrobial Food Safety Listeria monocytogenes

Sodium reduction in processed meats without compromising microbial safety or sensory quality remains a critical formulation bottleneck. Potassium lactate 60% solution (CAS 996-31-6) directly addresses this challenge as a GRAS-affirmed, non-bitter antimicrobial humectant. • Replaces up to 30-40% of NaCl without introducing off-flavors or texture defects; antimicrobial efficacy against L. monocytogenes is equivalent to sodium lactate. • Combined with sodium diacetate (e.g., 56% potassium lactate + 4% sodium diacetate) at 2-3%, achieves complete inhibition of L. monocytogenes and L. sake in processed meats. • 18.0-18.6% potassium content supports electrolyte replenishment in sports drinks and clinical nutrition; metabolic conversion to bicarbonate provides alkalizing benefit. • pH 6.5-8.5; supplied as a clear, hygroscopic 60% aqueous solution; ambient shipping; 730-day shelf life.

Molecular Formula C3H6KO3
Molecular Weight 129.18 g/mol
CAS No. 996-31-6
Cat. No. B1260581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium lactate
CAS996-31-6
Molecular FormulaC3H6KO3
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O.[K]
InChIInChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);
InChIKeyBYPIKLIXBPMDBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Lactate in Food Preservation & Sodium Reduction


Potassium lactate (C₃H₅KO₃, CAS 996-31-6) is the potassium salt of lactic acid, produced via neutralization of lactic acid with potassium hydroxide [1]. It is commercially available as a clear, hygroscopic, 60% aqueous solution and is affirmed as Generally Recognized as Safe (GRAS) by the U.S. FDA for use as a flavor enhancer, flavoring agent, humectant, and pH control agent in food [1]. Its multifunctional properties—including antimicrobial activity, water-holding capacity, and a mild, non-bitter taste profile—distinguish it as a strategic alternative to sodium lactate and other potassium salts in processed meat, poultry, and low-sodium formulations [2].

GRAS-affirmed multifunctional food additive — flavor enhancer, humectant, and pH control agent
Supplied as 60% aqueous solution — hygroscopic format with high water-holding capacity
Mild, non-bitter taste profile — reported fit for sodium reduction workflows in processed meats

Potassium Lactate Irreplaceability


While sodium lactate, calcium lactate, and potassium chloride share functional categories with potassium lactate, they are not interchangeable in formulation. Sodium lactate introduces undesirable sodium content and is associated with hypertension risk, directly conflicting with clean-label and reduced-sodium product goals [1]. Calcium lactate imparts bitterness and metallic off-notes at higher usage levels [2]. Potassium chloride, a common salt replacer, is limited by its bitter, metallic aftertaste and is typically restricted to ≤30-40% substitution before sensory defects occur [3]. Potassium lactate uniquely balances antimicrobial efficacy, neutral pH, and a mild taste profile that allows higher inclusion rates without compromising organoleptic quality—a critical differentiator for product developers seeking sodium reduction without sacrificing safety or consumer acceptance.

Target
Substitute
Risk
Potassium lactate
Sodium lactate
Introduces sodium content; may conflict with reduced-sodium and clean-label product targets
Potassium lactate
Calcium lactate
May impart bitterness and metallic off-notes at higher usage levels
Potassium lactate
Potassium chloride
Bitter aftertaste may limit substitution to approximately 30–40% before sensory defects occur

Potassium Lactate: Quantitative Evidence vs. Analogs


L. monocytogenes Inhibition: Potassium vs. Sodium Lactate

Potassium lactate demonstrates antimicrobial activity equivalent to sodium lactate against Listeria monocytogenes in meat and poultry systems. In a direct comparative study using sterile comminuted chicken and beef, both lactate salts at 4% concentration suppressed L. monocytogenes growth, with no statistically significant difference observed between the two salts [1]. The lactate anion is identified as the active antimicrobial moiety, meaning potassium lactate achieves the same microbial inhibition as sodium lactate without adding sodium to the formulation [1].

L. monocytogenes Inhibition
Head-to-head
Equivalent suppression vs sodium lactate at 4%; p > 0.05
Reported equivalent suppression context
Chicken and beef models; 5°C refrigerated storage
Antimicrobial Food Safety Listeria monocytogenes

Sensory Limits for Sodium Reduction: Lactate vs. KCl

Potassium lactate permits higher NaCl substitution levels before sensory defects occur compared to potassium chloride (KCl). In fermented sausages, substitution levels >30% with potassium lactate resulted in detectable loss of cohesiveness, whereas KCl substitution up to 40% did not produce flavor defects [1]. However, consumer acceptability studies show that KCl is preferred over potassium lactate at high substitution levels (50%), as potassium lactate substitution >40% introduces off-flavors described as increased sweetness and pastiness with decreased saltiness and ripened flavor [2]. Potassium lactate is thus optimally used at ≤30% substitution to balance sodium reduction with sensory quality.

Sensory Substitution Threshold
Head-to-head
NaCl substitution feasible at ≤30–40%; texture changes may appear near 30%
Reported formulation threshold context
Fermented sausage model; sensory panel evaluation
Sensory Science Sodium Reduction Meat Processing

Potassium Bioavailability: Lactate vs. Chloride

Potassium lactate provides a bioavailable form of potassium with a standard potassium content of 18.0-18.6% in its 60% solution form [1]. The lactate component is metabolized to bicarbonate, providing an alkalizing effect that may benefit acid-base balance [2]. In contrast, potassium chloride (KCl) has a higher potassium content (~52% K) but is associated with gastrointestinal irritation and bitter taste, limiting its palatability and patient compliance [3]. While direct comparative bioavailability data for potassium lactate vs. KCl is limited in peer-reviewed literature, the organic anion (lactate) is absorbed and metabolized similarly to other organic potassium salts [2].

Potassium Bioavailability
Class-level
18.0–18.6% potassium; metabolized to bicarbonate
Class-level metabolic context
Direct comparative data to KCl limited; data to verify
Nutrition Electrolyte Supplementation Bioavailability

Synergistic Inhibition with Lactate-Diacetate Blend

While potassium lactate alone exhibits antimicrobial activity, its efficacy is significantly enhanced when combined with sodium diacetate. A mixture of 56% potassium lactate and 4% sodium diacetate, applied at 2-3% of product weight, completely inhibited Listeria monocytogenes and L. sake in Frankfurter-type sausages, whereas potassium lactate alone allowed some growth [1]. This synergistic combination (commercially available as PURASAL Opti.Form) enables lower lactate usage rates while achieving superior pathogen control.

Synergistic Lactate-Diacetate
Head-to-head
Complete inhibition with 56% KLac + 4% NaDiAc at 2–3% usage
Reported synergistic inhibition context
Frankfurter sausage model; refrigerated storage
Antimicrobial Food Safety Listeria monocytogenes

GRAS Status and Purity Specifications

Potassium lactate (CAS 996-31-6) is affirmed as GRAS by the U.S. FDA under 21 CFR 184.1639 for use as a flavor enhancer, flavoring agent, humectant, and pH control agent with no limitation other than current Good Manufacturing Practice, except in infant foods [1]. Commercial food-grade potassium lactate solutions comply with Food Chemicals Codex (FCC) specifications: assay 50-60% (or labeled potency 95-105% of label value), chloride ≤0.05%, lead ≤5 mg/kg, and pH 5.0-9.0 . This regulatory clarity and defined purity profile distinguish potassium lactate from less rigorously standardized potassium salts in food applications.

GRAS & Purity Specifications
Supporting evidence
21 CFR 184.1639; FCC chloride ≤0.05%, Pb ≤5 mg/kg
Specification review context
Excludes infant foods per FDA; monograph-defined quality
Regulatory Food Additive Specifications

Potassium Lactate: Evidence-Based Application Scenarios


Sodium-Reduced Processed Meat & Poultry

Potassium lactate is the preferred choice for sodium reduction in RTE meats, fermented sausages, and deli products where maintaining microbial safety and acceptable sensory quality are paramount. Evidence confirms that potassium lactate can replace up to 30-40% of NaCl without introducing unacceptable flavor or texture defects [1][2]. Its antimicrobial efficacy against L. monocytogenes is equivalent to sodium lactate, allowing formulators to reduce sodium content without compromising food safety [3].

Clean-Label Preservation with Synergistic Antimicrobials

For manufacturers seeking robust pathogen control with minimal synthetic preservatives, potassium lactate combined with sodium diacetate (e.g., PURASAL Opti.Form) provides a synergistic antimicrobial system. At 2-3% usage rate (56% potassium lactate + 4% sodium diacetate), this combination achieves complete inhibition of L. monocytogenes and L. sake in frankfurters—superior to potassium lactate alone [1].

Functional Beverages & Clinical Nutrition

Potassium lactate's mild taste profile and bioavailability make it suitable for electrolyte replenishment in sports drinks, oral rehydration solutions, and clinical nutrition products. Its potassium content (18.0-18.6% in 60% solution) and metabolic conversion to bicarbonate offer an alkalizing benefit, distinguishing it from bitter-tasting potassium chloride [1][2].

Personal Care Humectant and pH Control

The 60% aqueous potassium lactate solution functions as an effective humectant and pH buffer in personal care formulations. Its hygroscopic nature and neutral pH range (6.5-8.5) support moisture retention in skin and hair care products, offering a natural, biodegradable alternative to synthetic humectants [1].

Application
Selection Property
Validation Focus
Processed meat sodium reduction
Antimicrobial equivalence + sensory threshold
L. monocytogenes control validation at target substitution level
Clean-label synergistic preservation
Lactate-diacetate synergistic system
Complete inhibition endpoint review in RTE meat models
Functional beverages & clinical nutrition
Palatability + alkalizing metabolic profile
Potassium bioavailability and taste panel review
Personal care humectant & pH control
Hygroscopicity + neutral pH buffering range
Moisture retention and formulation stability validation

Technical Documentation Hub

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48 linked technical documents
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